Arginino-succinic Acid-d3 Disodium Salt
Description
Arginino-succinic Acid-d3 Disodium Salt (ASA-d3) is a deuterated derivative of argininosuccinic acid disodium salt, a compound formed by the conjugation of arginine and succinic acid. It is primarily utilized in biochemical research as a stable isotopically labeled substrate or internal standard for enzyme activity assays and metabolic studies.
Properties
Molecular Formula |
C₁₀H₁₃D₃N₄Na₂O₆ |
|---|---|
Molecular Weight |
337.26 |
Synonyms |
N-[[[(4S)-4-Amino-4-carboxybutyl]amino]iminomethyl]-L-aspartic Acid-d3 Disodium Salt; _x000B_N-[(4-Amino-4-carboxybutyl)amidino]-L-aspartic Acid-d3 Disodium Salt; N(S)-[[(4-Amino-4-carboxybutyl)amino]iminomethyl]-L-Aspartic Acid-d3 Disodium Salt; Argininos |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Physical Properties
- Molecular Formula: C10H16N4Na2O6 (non-deuterated form; ASA-d3 incorporates three deuterium atoms) .
- Molecular Weight: ~334.24 g/mol (non-deuterated) .
- CAS Numbers : Discrepancies exist across sources: 918149-29-8 and 156637-58-0 are cited, likely reflecting vendor-specific identifiers.
- Purity : Typically >80% in commercial preparations .
Comparison with Similar Compounds
Below is a comparative analysis of ASA-d3 with structurally or functionally related disodium salts and succinic acid derivatives.
Succinic Acid Disodium Salt (Sodium Succinate)
- Molecular Formula : C4H4Na2O4·6H2O .
- Molecular Weight : 270.14 g/mol .
- Purity : ≥99% in analytical-grade preparations .
- Applications :
- Key Difference: Lacks the arginino moiety, limiting its utility in urea cycle-related enzyme assays compared to ASA-d3 .
2-Hydroxyglutaric Acid-d3 Disodium Salt
- Molecular Formula : C5H3D3Na2O5 .
- Molecular Weight : 195.1 g/mol .
- Applications: Inhibitor of s-adenosylhomocysteine hydrolase and mitochondrial enzymes . Used in cancer metabolism studies due to its role in oncometabolite pathways.
- Key Difference: Structural dissimilarity (hydroxyglutarate vs. argininosuccinate) results in divergent biological targets and mechanisms .
Iminodisuccinic Acid Tetrasodium Salt (IDS)
- Molecular Formula : C8H9NNa4O8 .
- Applications: Chelating agent in industrial and laboratory settings (e.g., metal ion sequestration) . Not used in enzymatic assays due to its lack of substrate specificity for urea cycle enzymes.
- Key Difference : Higher sodium content (tetrasodium vs. disodium) and branched structure reduce compatibility with biological systems compared to ASA-d3 .
Non-Deuterated Arginino-succinic Acid Disodium Salt
- Molecular Formula : C10H18N4Na2O6 .
- Applications: Direct substrate for argininosuccinate lyase in diagnostic assays . Lower cost compared to deuterated analogs.
- Key Difference : Absence of deuterium limits its use in isotope dilution mass spectrometry (IDMS) and metabolic flux analysis .
Data Table: Comparative Overview
| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity | Primary Applications | Key Distinguishing Feature |
|---|---|---|---|---|---|
| ASA-d3 Disodium Salt | C10H16N4Na2O6 (d3) | ~334.24 | >80% | Enzyme assays, isotopic tracing | Deuterated arginino-succinate backbone |
| Succinic Acid Disodium Salt | C4H4Na2O4·6H2O | 270.14 | ≥99% | Enzymatic reactions, insecticidal studies | Simple succinate structure |
| 2-Hydroxyglutaric Acid-d3 | C5H3D3Na2O5 | 195.1 | ≥95% | Cancer metabolism, enzyme inhibition | Hydroxyglutarate structure |
| IDS Tetrasodium Salt | C8H9NNa4O8 | 337.13 | ≥75% | Metal chelation, industrial processes | Tetrasodium chelator |
Research Findings and Functional Insights
- Enzyme Specificity: ASA-d3’s arginino group enables selective interaction with urea cycle enzymes, unlike simpler succinates .
- Deuterium Labeling: Enhances metabolic stability and quantification accuracy in mass spectrometry, a feature absent in non-deuterated analogs .
- Toxicity Profile: Succinic acid disodium salt exhibits insecticidal properties, while ASA-d3 is primarily non-toxic in mammalian systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
